molecular formula C22H23NO6S2 B6520482 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 896332-49-3

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B6520482
CAS RN: 896332-49-3
M. Wt: 461.6 g/mol
InChI Key: PBMZOZSERZYJBS-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Benzenesulfonyl chloride is a compound used in organic synthesis . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Benzenesulfonyl chloride can be prepared by reacting benzene with chlorosulfonic acid .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom . The molecular structure of benzenesulfonyl chloride consists of a benzene ring bonded to a sulfonyl group, which is a sulfur atom double

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, a modulator of gene expression, and a regulator of protein-protein interactions. This compound has also been used as a tool to study the structure and function of proteins, as well as to study the effects of drug molecules on living cells. This compound has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on cancer cells.

Mechanism of Action

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from functioning. This compound has also been found to act as a modulator of gene expression by binding to DNA and altering the expression of specific genes. This compound has also been found to act as a regulator of protein-protein interactions by binding to specific proteins and altering their interactions with other proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as to have effects on the central nervous system. This compound has also been found to have effects on the cardiovascular system, as well as to have effects on the immune system.

Advantages and Limitations for Lab Experiments

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several advantages over other compounds when used in lab experiments. It is relatively easy to synthesize, has a low cost, and is relatively stable. However, this compound also has some limitations. For example, it has a relatively short half-life, meaning that it needs to be used quickly after synthesis. In addition, this compound has a relatively low solubility in water, meaning that it needs to be used in an organic solvent.

Future Directions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for research. These include the development of new methods for synthesizing this compound, the development of new methods for using this compound in lab experiments, and the development of new methods for studying the effects of this compound on living cells. In addition, research could be conducted to further explore the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide can be synthesized using a two-step method that involves the reaction of aniline with benzenesulfonyl chloride, followed by the reaction of the resulting benzenesulfonamide with thiophen-2-yl bromide. The first step involves the reaction of aniline with benzenesulfonyl chloride to form a benzenesulfonamide. The second step involves the reaction of the benzenesulfonamide with thiophen-2-yl bromide to form this compound. The reaction is shown below:
Aniline + Benzenesulfonyl chloride → Benzenesulfonamide
Benzenesulfonamide + Thiophen-2-yl bromide → this compound

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-17-12-15(13-18(28-2)21(17)29-3)22(24)23-14-20(19-10-7-11-30-19)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZOZSERZYJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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